molecular formula C7H6BrClS B13065060 (2-Bromo-5-chlorophenyl)methanethiol

(2-Bromo-5-chlorophenyl)methanethiol

Cat. No.: B13065060
M. Wt: 237.55 g/mol
InChI Key: LYXWKQLBVLCGOA-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanethiol (CAS 948293-97-8) is a halogenated arylthiol compound with the molecular formula C 7 H 6 BrClS and a molecular weight of 237.54 g/mol . This chemical is characterized by a benzene ring substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and a critical thiol (-SH) functional group on a methylene linker . Its canonical SMILES representation is SCC1=CC(Cl)=CC=C1Br . The product is offered with a purity of 95% . As a building block in organic synthesis, this compound is a versatile intermediate for constructing more complex molecules. The presence of both a thiol group and halogen atoms on the aromatic ring makes it a valuable substrate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom can be selectively replaced. Furthermore, the thiol group allows for its incorporation into heterocyclic compounds or its use in the functionalization of surfaces and materials. Researchers can also exploit the thiol for nucleophilic substitution reactions or to create disulfide bridges, which are crucial in medicinal chemistry and materials science. While not the direct compound, other closely related halogenated phenol derivatives have documented use as intermediates in agrochemicals (e.g., fungicides, herbicides) and pharmaceuticals, suggesting potential parallel research applications for this thiol analog . Researchers should note that this compound requires careful handling. It is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is essential . The product should be used only in a well-ventilated area, and containers must be kept tightly closed and stored in a locked, well-ventilated place . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methanethiol

InChI

InChI=1S/C7H6BrClS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

InChI Key

LYXWKQLBVLCGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Chlorophenyl Methanethiol

Precursor Chemistry and Strategic Starting Materials for Thiols

Halogenated Benzenes as Core Synthons

Halogenated benzenes are foundational precursors for the synthesis of complex aromatic compounds. For the target molecule, a di-substituted benzene (B151609) ring containing both a bromine and a chlorine atom is a logical starting point. The relative positions of these halogens are crucial. The desired 1-bromo-2-chloro-5-(mercaptomethyl)benzene structure points towards starting materials that already possess the 1-bromo-4-chloro substitution pattern, as the subsequent introduction of the methanethiol (B179389) group can be directed to the desired position.

Alternatively, a synthesis can commence from a simpler, monosubstituted or disubstituted toluene (B28343) derivative, followed by sequential halogenation and functionalization of the methyl group. For instance, starting with toluene, one could perform chlorination and bromination. The order of these steps is critical to achieving the correct 2,5-disubstitution pattern relative to the methyl group. masterorganicchemistry.comlibretexts.org For example, starting with p-chlorotoluene and then performing bromination would likely yield 2-bromo-5-chlorotoluene (B148796) due to the ortho-, para- directing nature of both the methyl group and the chlorine atom. This compound, 2-bromo-5-chlorotoluene, serves as a highly strategic precursor for the final functionalization step.

Introduction of the Methanethiol Moiety

The methanethiol group (-CH₂SH) is a key functional group of the target molecule. Its introduction onto the aromatic ring is typically not a direct process. Instead, it is usually accomplished through the functionalization of a benzylic position. Starting from a precursor like 2-bromo-5-chlorotoluene, the methyl group can be converted into a more reactive benzylic halide (e.g., a benzyl (B1604629) bromide or chloride) through free-radical halogenation.

This benzylic halide is an excellent electrophile, primed for reaction with a sulfur-containing nucleophile. This two-step sequence—benzylic halogenation followed by nucleophilic substitution—is a common and effective strategy for installing a methanethiol group on an aromatic ring.

Established Synthetic Routes to Aromatic Methanethiols

The formation of the carbon-sulfur bond is the linchpin in the synthesis of aromatic methanethiols. Several established methods can be adapted for this purpose, primarily revolving around nucleophilic substitution or reductive pathways.

Nucleophilic Substitution Approaches for Thiol Generation

Nucleophilic substitution is a cornerstone of organic synthesis and is widely used for creating C-S bonds. fishersci.co.ukbyjus.com In the context of synthesizing (2-Bromo-5-chlorophenyl)methanethiol, this approach would involve the reaction of a (2-bromo-5-chlorophenyl)methyl halide with a sulfur nucleophile.

Commonly used sulfur nucleophiles for this purpose include:

Thiourea (B124793): This reagent reacts with the benzyl halide to form an isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the desired thiol. This is a robust method that avoids the direct use of odorous and easily oxidized sulfide (B99878) reagents.

Sodium Hydrosulfide (B80085) (NaSH): Direct reaction with NaSH can also be employed, though it may be complicated by side reactions, such as the formation of the corresponding disulfide.

Thioacetate (B1230152): Reaction with potassium thioacetate followed by hydrolysis provides a milder alternative to generate the thiol.

These reactions are classic SN2 substitutions, where the sulfur nucleophile displaces the halide from the benzylic carbon. nih.govacs.orgacs.org

Reductive Pathways for Thiol Formation

While less direct for this specific target, reductive methods can also be used to generate thiols from other sulfur-containing functional groups. For instance, disulfides (R-S-S-R) can be reduced to the corresponding thiols (R-SH) using reducing agents like sodium borohydride (B1222165) or triphenylphosphine (B44618). Sulfonyl chlorides (R-SO₂Cl) can also be reduced to thiols, typically with a strong reducing agent like lithium aluminum hydride. These pathways are generally more applicable when the sulfur functionality is introduced in a different oxidation state.

Targeted Synthesis of this compound

A plausible and efficient synthesis of this compound can be designed by combining the principles outlined above. The synthesis would logically proceed in three main stages starting from a readily available precursor.

Stage 1: Synthesis of the Halogenated Precursor

The synthesis begins with p-chlorotoluene. Bromination of p-chlorotoluene using bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) would install the bromine atom ortho to the activating methyl group, yielding 2-bromo-5-chlorotoluene.

Stage 2: Functionalization of the Benzylic Position

The methyl group of 2-bromo-5-chlorotoluene is then activated for nucleophilic substitution. This is achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN under photochemical conditions. This reaction selectively brominates the benzylic position to produce (2-bromo-5-chlorophenyl)methyl bromide.

Stage 3: Introduction of the Thiol Group

The final step involves the conversion of the benzylic bromide to the target methanethiol. A reliable method is the reaction with thiourea in a solvent like ethanol (B145695) to form the intermediate isothiouronium salt. This salt is then hydrolyzed with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to yield this compound.

This multi-step approach ensures high regioselectivity and utilizes well-established, high-yielding reactions to construct the target molecule.

Design Principles for Halogenated Thiol Synthesis

The effective synthesis of halogenated aromatic thiols is predicated on several core chemical principles designed to maximize yield and purity while minimizing side-product formation.

Choice of Starting Material: The most common precursor for a benzylic thiol is the corresponding benzyl halide. For this compound, this would be 2-bromo-5-chlorobenzyl bromide or chloride. This starting material can often be prepared from 2-bromo-5-chlorotoluene via free-radical halogenation using reagents like N-bromosuccinimide (NBS). google.com

Selection of Sulfur Reagent: Direct reaction with sulfide salts can lead to the formation of thioethers as a significant byproduct. Therefore, masked or protected forms of the thiol group are preferred.

Thiourea: This reagent reacts with the benzyl halide to form a stable, crystalline isothiouronium salt. ias.ac.in This intermediate is readily isolated and purified before being hydrolyzed under basic conditions to yield the final thiol. This method is advantageous as it avoids the use of malodorous thiol reagents directly and the intermediate is not susceptible to oxidation. mdpi.com

Thioacetates: Using salts like potassium thioacetate allows for the formation of a thioester intermediate. This S-acetyl group serves as an effective protecting group that can be cleaved under acidic or basic conditions to liberate the free thiol. ias.ac.in This pathway also prevents premature oxidation to disulfides. case.edu

Silanethiols: Reagents like triisopropylsilanethiol (B126304) (TIPS-SH) can be used to convert alkyl halides to thiols. The bulky silyl (B83357) group prevents the formation of side products and can be removed with a fluoride (B91410) source. ias.ac.in

Control of Oxidation: Thiols are susceptible to aerobic oxidation, which converts them to disulfides. Synthetic design often incorporates strategies to mitigate this. Performing the final deprotection and workup steps under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can significantly reduce disulfide formation. The use of mild reducing agents during workup may also be employed.

Reaction Conditions and Optimization Protocols

The successful synthesis of this compound relies on the careful optimization of reaction parameters for the chosen synthetic route. The most common and reliable method involves the use of thiourea.

The general two-step process is:

Formation of the Isothiouronium Salt: 2-bromo-5-chlorobenzyl halide is reacted with thiourea in a polar solvent, typically ethanol. The reaction is generally heated to reflux to ensure complete conversion.

Hydrolysis: The isolated isothiouronium salt is then hydrolyzed with a strong base, such as sodium hydroxide or potassium hydroxide, to release the free thiolate anion. Subsequent acidification of the reaction mixture yields the desired this compound.

Optimization of these steps involves adjusting several key variables to maximize the yield and purity of the final product.

ParameterConditionPurpose/Optimization Rationale
Solvent Ethanol, MethanolPolar protic solvents are ideal for dissolving the benzyl halide and thiourea, facilitating the SN2 reaction to form the isothiouronium salt.
Temperature 50-80°C (Reflux)Heating accelerates the rate of salt formation. Monitoring by TLC is crucial to avoid degradation from prolonged heating.
Base for Hydrolysis Aqueous NaOH, KOHStrong bases are required to effectively hydrolyze the stable isothiouronium salt. The concentration is typically in the range of 10-20%.
Hydrolysis Temp. 70-100°CElevated temperatures are necessary to drive the hydrolysis to completion within a reasonable timeframe (typically 2-4 hours).
Atmosphere Inert (N2 or Ar)The final hydrolysis and acidification steps should be performed under an inert atmosphere to prevent oxidation of the newly formed thiol to the disulfide.

Novel Synthetic Methodologies for Related Halogenated Thioethers and Thiols

While classical methods remain robust, recent advancements in organic synthesis have introduced novel methodologies for creating C-S bonds, offering milder conditions, improved functional group tolerance, and access to a wider range of related halogenated thioethers and thiols.

Thiol-Free Thioether Synthesis: To circumvent the use of volatile and odorous thiols, methods utilizing alternative sulfur sources have been developed. Xanthates, for example, can serve as odorless and stable thiol surrogates for the synthesis of thioethers from alkyl and aryl halides under transition-metal-free conditions. mdpi.comresearchgate.net Another innovative approach uses tetramethylthiourea (B1220291) as a sulfur source, which can react with photochemically generated aryl radicals from aryl chlorides to form thioethers under mild, organocatalytic conditions. nih.gov

Metal-Catalyzed Cross-Coupling: Transition-metal catalysis, particularly with palladium, has become a powerful tool for forming Csp²–S bonds. thieme-connect.de These methods allow for the coupling of aryl halides (including chlorides) with a variety of sulfur sources. While often used for thioether synthesis, subsequent cleavage of the ether group (e.g., in an aryl methyl thioether) can provide a route to the corresponding aryl thiol.

Green Synthetic Approaches: Modern synthetic chemistry emphasizes environmentally benign protocols. This includes the use of safer, renewable solvents like ethanol, and the development of metal-free reaction conditions. nih.gov For instance, the conversion of thiols into sulfonyl halides can now be achieved using oxygen as the terminal oxidant in a metal-free system, significantly reducing hazardous waste compared to traditional methods. rsc.orgresearchgate.net

In Situ Thiol Generation: To improve the crystallization of metal-thiolate frameworks, a strategy involving the in situ generation of thiols has been developed. nih.gov In this method, a stable thioester precursor is used, which reverts to the reactive thiol linker only under the reaction conditions for framework assembly. This principle of using a stable, masked thiol that is deprotected in situ could be adapted for other syntheses to control reactivity and improve product purity. nih.gov

MethodologyKey FeaturesApplication
Xanthate Chemistry Thiol-free, odorless, stable reagents, transition-metal-free conditions. mdpi.comresearchgate.netSynthesis of dialkyl and alkyl aryl thioethers.
Photochemical Organocatalysis Mild conditions, visible light, uses aryl chlorides and alcohols with a thiourea sulfur source. nih.govSynthesis of aryl alkyl thioethers.
Pd-Catalyzed C-S Coupling High efficiency, broad substrate scope including aryl chlorides, low catalyst loading. thieme-connect.deGeneral synthesis of aryl thioethers.
In Situ Thiol Generation Uses stable thioester precursors to generate reactive thiols during the reaction, improving product quality. nih.govSynthesis of crystalline metal-thiolate materials; adaptable for controlling thiol reactivity.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chlorophenyl Methanethiol

Electrophilic and Nucleophilic Character of the Thiol Group

The thiol group (-SH) in (2-Bromo-5-chlorophenyl)methanethiol is a key functional group that dictates a significant portion of its chemical reactivity. Thiols are known for their strong nucleophilicity, making them readily participate in a variety of reactions. organic-chemistry.org

Exploration of S-Alkylation and S-Acylation Reactions

The sulfur atom in the thiol group possesses a lone pair of electrons, rendering it highly nucleophilic. This characteristic allows for facile S-alkylation and S-acylation reactions. In the presence of a base, the thiol is deprotonated to form a more potent thiolate nucleophile, which can then react with electrophiles such as alkyl halides or acyl chlorides to form thioethers and thioesters, respectively. jmaterenvironsci.comsid.ir

The general scheme for these reactions is as follows:

S-Alkylation: R-SH + R'-X + Base → R-S-R' + HX + Base salt

S-Acylation: R-SH + R'(CO)Cl + Base → R-S-C(=O)R' + HCl + Base salt

These reactions are fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds. organic-chemistry.org The reactivity in these transformations is influenced by the nature of the alkylating or acylating agent, the choice of base, and the reaction conditions.

Table 1: Representative S-Alkylation and S-Acylation Reactions of Substituted Benzyl (B1604629) Thiols

Reaction Type Electrophile Base Solvent Product Type
S-Alkylation Benzyl bromide K₂CO₃ Acetonitrile Dibenzyl sulfide (B99878)
S-Alkylation Methyl iodide NaH THF Benzyl methyl sulfide
S-Acylation Acetyl chloride Triethylamine Dichloromethane S-Benzyl thioacetate (B1230152)

This table presents illustrative examples of S-alkylation and S-acylation reactions that are characteristic of benzyl thiols.

Thiol-Ene and Thiol-Yne Click Chemistry

The thiol group of this compound is also an excellent candidate for participation in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions are typically radical-mediated and proceed via an anti-Markovnikov addition of the thiol across a double or triple bond, respectively. wikipedia.orgfrontiersin.orgalliedacademies.orgrsc.org

The thiol-ene reaction is initiated by the formation of a thiyl radical, which then adds to an alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org A similar mechanism is operative for the thiol-yne reaction with alkynes. These reactions are highly efficient, stereoselective, and tolerant of a wide range of functional groups, making them powerful tools in materials science and bioconjugation. frontiersin.orgalliedacademies.org

Table 2: Illustrative Thiol-Ene and Thiol-Yne Click Reactions

Reaction Type Substrate Initiator Product
Thiol-Ene Styrene AIBN or UV light 2-((2-Bromo-5-chlorobenzyl)thio)ethyl)benzene
Thiol-Ene 1-Octene AIBN or UV light 1-((2-Bromo-5-chlorobenzyl)thio)octane
Thiol-Yne Phenylacetylene AIBN or UV light (Z)-1-Bromo-4-chloro-2-((2-phenylvinyl)thiomethyl)benzene

This table provides hypothetical examples of thiol-ene and thiol-yne reactions involving a substituted benzyl thiol.

Influence of Aromatic Halogens on Reaction Pathways

The bromine and chlorine atoms attached to the aromatic ring of this compound significantly influence its reactivity, particularly in electrophilic aromatic substitution and metalation reactions.

Ortho, Meta, and Para Effects of Halogen Substituents

Halogens are deactivating substituents in electrophilic aromatic substitution reactions due to their electron-withdrawing inductive effect. However, they are ortho, para-directing because of their electron-donating resonance effect. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the halogen atoms. In this compound, the positions open for substitution are ortho and para to the chlorine and bromine atoms. The directing effects of both halogens will influence the regioselectivity of such reactions.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.orgorganic-chemistry.orgchem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In this compound, the bromo, chloro, and potentially a protected thiol group could act as DMGs. The relative directing ability of these groups would determine the site of lithiation. Generally, halogens are known to be effective DMGs, with bromine being a better director than chlorine in some cases. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Halogen-Mediated Cross-Coupling Reactions Involving the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring opens up the possibility of selective, halogen-mediated cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org

A key aspect of the reactivity of this compound in these reactions is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. nih.govwhiterose.ac.uk This difference in reactivity allows for selective cross-coupling at the C-Br position while leaving the C-Cl bond intact. This chemoselectivity is crucial for the sequential functionalization of the aromatic ring. nih.gov

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester would selectively replace the bromine atom with an aryl or vinyl group. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl group at the position of the bromine atom. organic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a suitable palladium catalyst and base would lead to the formation of a C-N bond at the C-Br position. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nl

Table 3: Predicted Products of Selective Cross-Coupling Reactions

Reaction Coupling Partner Expected Major Product
Suzuki-Miyaura Phenylboronic acid (5-Chloro-2-(mercaptomethyl)-[1,1'-biphenyl]-2-yl)methanethiol
Sonogashira Phenylacetylene (2-Chloro-5-((phenylethynyl)benzyl)thio)methanethiol

This table illustrates the expected major products from selective palladium-catalyzed cross-coupling reactions at the more reactive C-Br bond of this compound.

Oxidation-Reduction Chemistry of the Thiol Moiety

The methanethiol (B179389) group (-CH₂SH) is a key reactive center in the molecule, susceptible to a range of oxidation and reduction reactions.

Disulfide Formation: Thiols are readily oxidized to disulfides under mild conditions. This transformation involves the formation of a sulfur-sulfur bond between two thiol molecules. Common oxidizing agents for this purpose include iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by metal ions. The oxidation of this compound would yield the corresponding disulfide, bis((2-bromo-5-chlorophenyl)methyl) disulfide.

Sulfonic Acid Formation: Stronger oxidizing agents can oxidize the thiol group further. Reagents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide can convert the thiol first to a sulfenic acid, then a sulfinic acid, and ultimately to the most stable oxidation state, a sulfonic acid. biosynth.com This would result in the formation of (2-Bromo-5-chlorophenyl)methanesulfonic acid.

The disulfide bond in bis((2-bromo-5-chlorophenyl)methyl) disulfide can be readily cleaved to regenerate the parent thiol. This reduction is a crucial reaction in biochemistry and organic synthesis. csic.es Common reducing agents for this purpose include dithiols like dithiothreitol (B142953) (DTT), which operates via thiol-disulfide exchange to form a stable cyclic disulfide, or phosphines such as triphenylphosphine (B44618) (PPh₃) in the presence of water. nih.gov Monothiols like β-mercaptoethanol can also be used, though often in large excess to drive the equilibrium towards the reduced product. csic.es

Computational and Theoretical Studies on 2 Bromo 5 Chlorophenyl Methanethiol

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in (2-Bromo-5-chlorophenyl)methanethiol would be elucidated using quantum chemical calculations. These computational methods provide deep insights into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. These calculations can be validated by comparing theoretical data with experimental results, if available, to ensure the reliability of the computational model.

The vibrational frequencies of the molecule would also be calculated to characterize the stationary points on the potential energy surface and to simulate its infrared (IR) and Raman spectra. The choice of a suitable functional and basis set, such as B3LYP with a 6-311++G(d,p) basis set, is crucial for obtaining accurate results that are in good agreement with experimental data.

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Br Data not available
C-Cl Data not available
C-S Data not available
S-H Data not available
C-C (ring) Data not available
C-H (ring) Data not available
C-C-Br Data not available
C-C-Cl Data not available
C-C-S Data not available
C-S-H Data not available
Br-C-C-Cl Data not available

Note: Specific values are not available in the public domain and would require new computational chemistry studies to be performed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. Global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index would also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available
Ionization Potential Data not available
Electron Affinity Data not available
Electronegativity Data not available
Chemical Hardness Data not available

Note: Specific values are not available in the public domain and would require new computational chemistry studies to be performed.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties.

Torsional Potential Energy Surface Mapping

To understand the conformational preferences of this compound, a torsional potential energy surface (PES) scan would be performed. This involves systematically rotating specific dihedral angles, such as the C-C-S-H angle, and calculating the energy at each step. The resulting PES map reveals the low-energy conformations (stable isomers) and the energy barriers between them. This analysis is vital for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Intramolecular Interactions and Stabilization

The stability of different conformers is influenced by various intramolecular interactions, including steric hindrance and stereoelectronic effects. For this compound, potential intramolecular hydrogen bonding between the thiol hydrogen and the adjacent bromine or chlorine atoms could be investigated. Computational methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory would be used to identify and quantify these weak interactions, providing insights into their role in stabilizing specific conformations.

Computational Predictions of Reactivity and Reaction Mechanisms

Computational chemistry can be a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, theoretical studies could explore various potential reactions, such as nucleophilic substitution at the carbon atom bearing the thiol group or reactions involving the thiol group itself, like oxidation or deprotonation.

By calculating the activation energies and reaction enthalpies for different possible pathways, the most favorable reaction mechanism can be identified. For instance, the reactivity of the thiol group in radical addition reactions could be computationally investigated. researchgate.net These studies would provide valuable information for synthetic chemists looking to utilize this compound in the design of new molecules and materials.

Transition State Characterization for Key Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and analyzing these high-energy structures.

For a given reaction, such as nucleophilic substitution at the benzylic carbon or reactions involving the thiol group, a potential energy surface (PES) is computationally mapped. A transition state (TS) is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate and an energy minimum in all other degrees of freedom.

Key properties determined during TS characterization include:

Geometry: The bond lengths and angles of the molecule at the peak of the reaction energy barrier.

Vibrational Frequencies: A critical characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product.

Activation Energy (Ea): The energy difference between the transition state and the reactants. This value is crucial for calculating theoretical reaction rates using Transition State Theory (TST).

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution Reaction

ParameterDescriptionHypothetical Value Range
Activation Energy (Ea) The energy barrier for the reaction.80 - 120 kJ/mol
Imaginary Frequency The vibrational mode corresponding to the reaction coordinate.-150 to -400 cm⁻¹
Key Bond Distance (C-S) Elongation of the carbon-sulfur bond in the TS.1.9 - 2.2 Å
Key Bond Distance (C-Nu) Formation of the new carbon-nucleophile bond in the TS.2.0 - 2.3 Å

Note: The values in this table are illustrative and represent typical ranges for similar reactions, not specific experimental or calculated data for this compound.

Solvent Effects on Reaction Energetics

The surrounding solvent can significantly influence the energetics and mechanism of a reaction. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. Two primary models are used:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, typically surrounding the solute in a "microsolvation" shell. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for reactions in protic solvents.

Solvents can stabilize or destabilize reactants, products, and transition states differently. For instance, in a nucleophilic substitution reaction where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy, thereby accelerating the reaction rate. researchgate.net The choice of solvent can thus be a critical factor in controlling reaction outcomes.

Table 2: Illustrative Solvent Effects on Activation Energy

SolventDielectric Constant (ε)Predicted Effect on Ea (Polar TS)
Toluene (B28343) 2.4Minor stabilization, higher Ea
Dichloromethane 9.1Moderate stabilization, intermediate Ea
Methanol 33.0Strong stabilization, lower Ea

Note: This table illustrates general trends. Specific quantitative effects would require dedicated computational studies on this compound.

Spectroscopic Property Simulations and Theoretical Interpretations

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks, understand the electronic and vibrational origins of spectral features, and characterize molecular properties. sns.itnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, this would allow for the assignment of characteristic peaks, such as the S-H stretch, C-S stretch, and aromatic C-H and C-C vibrations. Comparing the computed spectrum with an experimental one can confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predictions are highly useful for assigning complex spectra, especially for aromatic compounds with multiple substituents where chemical shifts can be difficult to predict empirically.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. These calculations provide insight into the molecular orbitals involved in the transitions (e.g., π → π* or n → π* transitions) and help explain the molecule's color and photophysical properties.

Table 3: Predicted Spectroscopic Data (Illustrative)

Spectroscopy TypeKey FeaturePredicted Range / Value
IR S-H Stretch2550 - 2600 cm⁻¹
IR C-Br Stretch500 - 600 cm⁻¹
¹H NMR -CH₂- Protonδ 3.5 - 4.0 ppm
¹³C NMR -CH₂- Carbonδ 25 - 35 ppm
UV-Vis π → π* Transitionλmax 260 - 290 nm

Note: These are typical ranges for the functional groups present and are not based on specific calculations for this compound.

Advanced Analytical Methodologies in Research on 2 Bromo 5 Chlorophenyl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. cas.czmdpi.com For a molecule like (2-Bromo-5-chlorophenyl)methanethiol, with its distinct arrangement of protons and carbons on the aromatic ring and the methanethiol (B179389) group, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

While standard 1D ¹H and ¹³C NMR provide initial data, 2D NMR techniques are essential for assembling the molecular puzzle. slideshare.netyoutube.com These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds. sdsu.edunih.gov

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is fundamental for identifying which protons are spin-coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the case of this compound, a COSY spectrum would show correlations between the three neighboring protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, providing definitive ¹H-¹³C one-bond correlations. nih.govcolumbia.edu Each CH group in the molecule, including the aromatic CHs and the CH₂ of the methanethiol group, would produce a distinct cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): To assemble the full carbon skeleton, HMBC is employed. This experiment detects longer-range correlations between protons and carbons over two to three bonds (²J and ³J couplings). columbia.edu For instance, the protons of the CH₂ group would show a correlation to the aromatic carbon to which the group is attached, as well as to the adjacent aromatic carbons, thereby connecting the side chain to the ring. Similarly, aromatic protons would show correlations to neighboring carbons, helping to assign the quaternary (non-protonated) carbons, such as those bearing the bromine and chlorine atoms. sdsu.edu

A hypothetical assignment of the key NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlation(s)HSQC Correlated Carbon (¹³C)Key HMBC Correlation(s)
H-3H-4C-3C-1, C-2, C-4, C-5
H-4H-3, H-6C-4C-2, C-3, C-5, C-6
H-6H-4C-6C-1, C-2, C-4, C-5, CH₂
CH₂SHCH₂C-1, C-6, C-2
SHCH₂-CH₂

Heteronuclear NMR for Bromine and Chlorine Isotopes

Direct observation of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes by NMR is challenging due to their properties as quadrupolar nuclei. nih.gov Quadrupolar nuclei possess a non-spherical charge distribution, which leads to very rapid relaxation and consequently extremely broad NMR signals, often making them undetectable on standard high-resolution instruments. nih.gov

While direct detection is impractical for structural confirmation in routine analysis, the presence of these halogens has an indirect but significant influence on the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum. The electronegativity and heavy atom effect of bromine and chlorine cause predictable shifts in the resonance of the carbons to which they are bonded (C-2 and C-5), which aids in the final structural assignment. Advanced solid-state NMR techniques could potentially be used to study these nuclei in crystalline samples, but this is not a routine method for structural elucidation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. nih.gov For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental formula. For this compound (C₇H₆BrClS), HRMS would distinguish its exact mass from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which provides unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule. acs.org

IonCalculated Exact MassRelative Abundance (%)
[M]⁺ (C₇H₆⁷⁹Br³⁵ClS)251.9061100.0
[M+2]⁺253.9032129.5
[M+4]⁺255.900242.1
[M+6]⁺257.89735.4

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique used to probe the structure of ions by isolating them and inducing fragmentation. nationalmaglab.orgunt.edu The resulting fragment ions provide valuable information about the molecule's connectivity. wikipedia.orgchemrxiv.org In an MS/MS experiment, the molecular ion of this compound would be selected and then fragmented, typically through collision-induced dissociation (CID). unt.edu

Expected fragmentation pathways would likely involve:

Loss of the methanethiol group: Cleavage of the benzyl-sulfur bond could lead to the formation of a stable 2-bromo-5-chlorobenzyl cation.

Loss of halogens: Fragmentation could involve the loss of a bromine or chlorine radical or molecule.

Cleavage of the side chain: Loss of the SH radical from the molecular ion is another plausible pathway.

Analyzing these fragmentation patterns helps to confirm the arrangement of the atoms and functional groups within the molecule. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key expected absorptions for this compound would include:

S-H Stretch: A weak but sharp absorption band typically found around 2550-2600 cm⁻¹. rsc.org Its presence is a clear indicator of the thiol group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

C-S Stretch: Found in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Br and C-Cl Stretches: These appear at lower frequencies, typically below 800 cm⁻¹, in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. s-a-s.org For this compound, Raman spectroscopy would be highly effective for observing:

C-S and S-S bonds: The C-S stretching vibration gives a distinct signal. researchgate.net

Aromatic Ring Vibrations: The substituted benzene (B151609) ring would produce characteristic patterns. s-a-s.org

C-S-H Bending: The C-S-H bending mode, which appears around 850-920 cm⁻¹, can be a useful diagnostic peak. rsc.org

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the thiol group, the substituted aromatic ring, and the carbon-halogen bonds. rsc.org

Characteristic Vibrational Modes of Thiol and Halogenated Aromatic Groups

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the characteristic vibrational frequencies of its functional groups. The analysis of the vibrational spectrum allows for the confirmation of the thiol (-SH) group and the substituted aromatic ring.

The thiol group exhibits several distinct vibrational modes. The most characteristic is the S-H stretching vibration (νS-H), which appears in a relatively uncongested region of the IR spectrum, typically around 2550-2600 cm⁻¹. rsc.org The intensity of this absorption is generally weak. rsc.org In Raman spectroscopy, the C-S stretching vibration (νC-S) is often more readily observed, typically appearing in the fingerprint region between 600 and 800 cm⁻¹. rsc.org Another key vibration is the C-S-H bending mode (βCSH), which can be found near 850 cm⁻¹. rsc.org

Table 1: Expected Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeDescriptionTypical Wavenumber (cm⁻¹)
Thiolν(S-H)S-H bond stretching2550 - 2600
Thiolβ(C-S-H)C-S-H in-plane bending~850
Thiol/Alkylν(C-S)C-S bond stretching600 - 800
Aromatic Ringν(C-H)C-H bond stretching3000 - 3100
Aromatic Ringν(C=C)C=C bond stretching1400 - 1600
Halogenated Ringν(C-Cl)C-Cl bond stretching600 - 800
Halogenated Ringν(C-Br)C-Br bond stretching500 - 600

X-ray Diffraction for Solid-State Structure Determination

Crystallographic Analysis of Single Crystals

The process of crystallographic analysis begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.

By systematically rotating the crystal and collecting the diffraction data, a complete dataset is obtained. This data is then processed to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the basic repeating crystalline unit) and the crystal's space group, which describes its internal symmetry. Finally, the diffraction intensities are used to solve the crystal structure, a process that yields the precise x, y, and z coordinates of every atom within the unit cell. While this methodology is standard, specific crystallographic data from a single-crystal X-ray diffraction study of this compound has not been reported in the surveyed scientific literature.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the molecular structure suggests several types of interactions would likely direct its solid-state architecture.

The presence of bromine and chlorine atoms makes halogen bonding a significant potential interaction. mdpi.comnih.gov Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.com In the crystal structure of this compound, various types of halogen bonds could be anticipated, including Br···Cl, Br···S, or Cl···S contacts, which would play a crucial role in the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in Solid this compound

Interaction TypeDescriptionPotential Participating Groups
Halogen BondingDirectional interaction involving halogen atoms.C-Br···Cl-C, C-Br···S, C-Cl···S
π-π StackingAttraction between aromatic rings of adjacent molecules.Bromochlorophenyl rings
Van der Waals ForcesGeneral non-specific attractive/repulsive forces.Entire molecule
Weak Hydrogen BondingWeak electrostatic attractions.C-H···π, C-H···S, S-H···S

Future Research Perspectives and Emerging Directions for 2 Bromo 5 Chlorophenyl Methanethiol

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a crucial framework for the future synthesis of (2-Bromo-5-chlorophenyl)methanethiol and its derivatives. mdpi.com Future research should prioritize the development of environmentally benign synthetic routes that move away from traditional methods, which may involve hazardous reagents and generate significant waste.

Key areas of investigation include:

Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, could significantly reduce the environmental impact of its synthesis. mdpi.com Solvent-free reaction conditions should also be explored.

Catalytic Methods: The development of highly efficient and selective catalytic systems can minimize the use of stoichiometric reagents and reduce waste. This includes exploring enzymatic catalysis, which offers high selectivity under mild conditions. synthiaonline.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. synthiaonline.com

Energy Efficiency: The use of alternative energy sources, such as microwave or ultrasonic irradiation, can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. mdpi.commdpi.com

The following table illustrates a hypothetical comparison between a traditional and a green synthetic approach for a derivatization reaction of this compound.

ParameterTraditional ApproachGreen Chemistry Approach
Solvent Chlorinated Solvents (e.g., Dichloromethane)Bio-derived solvent (e.g., 2-Methyltetrahydrofuran) or water
Catalyst Stoichiometric strong base (e.g., Sodium Hydride)Catalytic amount of a recyclable base or phase-transfer catalyst
Reaction Time 12-24 hours1-3 hours (with microwave assistance)
Byproducts Significant salt wasteMinimal, with potential for catalyst recycling
Energy Input Conventional heatingMicrowave irradiation

Integration into Flow Chemistry and Microreactor Systems for Scalable Production

For the scalable and safe production of this compound and its derivatives, flow chemistry and microreactor technologies present a promising alternative to traditional batch processing. nih.goveuropa.eu These systems offer enhanced control over reaction parameters, improved safety for handling potentially hazardous reagents, and the potential for seamless integration of reaction and purification steps.

Future research in this area should focus on:

Process Optimization: Developing robust flow chemistry protocols by systematically optimizing parameters such as temperature, pressure, flow rate, and reagent stoichiometry. europa.eu

Reactor Design: Designing and fabricating microreactors with materials that are compatible with the specific reagents and reaction conditions required for the synthesis and derivatization of this compound. nih.gov

In-line Analysis: Integrating in-line analytical techniques (e.g., IR, UV-Vis spectroscopy) for real-time monitoring of the reaction progress, enabling rapid optimization and quality control.

Telescoped Synthesis: Developing multi-step flow syntheses where the crude product from one reactor is directly fed into the next, avoiding timely and resource-intensive isolation and purification steps.

A proposed flow chemistry setup for the S-alkylation of this compound is outlined in the table below.

StageDescriptionKey Parameters
Reagent Introduction Two separate streams for this compound and the alkylating agent are pumped into the system.Flow rate, Concentration
Mixing The reagent streams converge in a micromixer to ensure rapid and efficient mixing.Mixer design, Flow velocity
Reaction The mixed stream flows through a heated or cooled microreactor coil.Temperature, Residence time
Quenching A quenching agent is introduced to stop the reaction.Flow rate of quenching agent
In-line Purification The product stream passes through a solid-phase scavenger cartridge to remove unreacted reagents and byproducts.Scavenger material, Flow rate

Exploration in Materials Science for Functionalized Surfaces and Polymers

The unique combination of functional groups in this compound makes it an attractive building block for novel materials with tailored properties. The thiol group can be used for anchoring the molecule to metal surfaces, while the bromo and chloro groups provide sites for further chemical modification.

Potential research directions include:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs of this compound on gold and other noble metal surfaces. The halogen atoms could be used to tune the surface properties, such as hydrophobicity and reactivity.

Functionalized Polymers: Incorporating this compound as a monomer or a functional side group in polymers. The resulting polymers could exhibit interesting properties, such as flame retardancy (due to the halogens) or enhanced adhesion.

Nanoparticle Functionalization: Using this compound to functionalize the surface of nanoparticles, thereby modifying their solubility, stability, and reactivity for applications in catalysis or sensing.

Material TypePotential ApplicationKey Feature of this compound Utilized
Self-Assembled Monolayers on Gold Corrosion inhibition, BiosensorsThiol group for surface anchoring, Halogen atoms for tuning surface energy
Thiol-ene Polymers High refractive index optical materials, AdhesivesThiol group for polymerization, Aromatic core and halogens for property modification
Functionalized Quantum Dots Bioimaging, Light-emitting diodesThiol group for surface passivation, Halogen atoms for further conjugation

Catalytic Applications and Design of Novel Organocatalysts or Metal-Organic Frameworks

The structural features of this compound suggest its potential as a precursor for the design of novel catalysts.

Organocatalysts: The thiol group can participate in various organocatalytic transformations. Furthermore, the aromatic ring can be functionalized with other catalytic moieties to create bifunctional catalysts.

Metal-Organic Frameworks (MOFs): The thiol group, or a derivative thereof, could serve as a linker to coordinate with metal ions, forming novel MOFs. nih.govopenresearchlibrary.org The halogen atoms within the MOF structure could then be used for post-synthetic modification to introduce additional functionalities. researchgate.netnih.gov These MOFs could find applications in gas storage, separation, and heterogeneous catalysis. bath.ac.uk

Future research could explore the synthesis of a hypothetical MOF using a dicarboxylate derivative of this compound.

MOF ComponentRolePotential Contribution
Metal Cluster (e.g., Zn4O) NodeProvides structural framework
This compound derived linker Organic LinkerConnects metal nodes, introduces halogen functionality into the pores
Post-Synthetic Modification FunctionalizationThe bromo and chloro groups can be used as handles for further chemical reactions to introduce catalytic sites.

Bio-inspired Synthesis and Mimetic Chemistry Leveraging its Unique Structural Features

Bio-inspired synthesis and mimetic chemistry aim to replicate the elegant and efficient synthetic strategies found in nature. nih.gov The structure of this compound, while not a natural product itself, can be used in biomimetic approaches.

Emerging research directions include:

Enzyme-Mimetic Catalysis: Designing catalysts that mimic the active sites of enzymes, where the thiol group of this compound could play a role similar to that of cysteine residues in many enzymes.

Bioconjugation: Utilizing the reactivity of the thiol group for selective conjugation to biomolecules, such as proteins or peptides. The halogenated aromatic ring could serve as a tag for imaging or as a structural probe.

Self-Assembling Systems: Exploring the potential of derivatives of this compound to self-assemble into complex, ordered structures, mimicking biological self-assembly processes.

Bio-inspired ApproachPotential ApplicationRole of this compound
Cysteine Protease Mimic Peptide cleavageThe thiol group acts as the key nucleophile in the catalytic cycle.
Protein Labeling Fluorescent imaging of proteinsThe thiol group reacts with specific sites on a protein, attaching the halogenated phenyl ring as a probe.
Amphiphile Self-Assembly Drug delivery vesiclesA derivative with a hydrophilic head group could self-assemble into micelles or vesicles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.